

Application Notes and Protocols for the Analysis of Diatrizoic Acid Impurities

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Compound of Interest		
Compound Name:	3,5-Diacetamido-2,4-	
	diiodobenzoic acid	
Cat. No.:	B109218	Get Quote

Introduction

Diatrizoic acid is a widely used iodinated contrast agent for X-ray imaging.[1][2] Ensuring the purity and stability of diatrizoic acid is critical for its safety and efficacy. This document provides detailed application notes and protocols for the sample preparation and analysis of diatrizoic acid and its potential impurities. The primary analytical technique discussed is Ultra-Performance Liquid Chromatography (UPLC), a highly sensitive and efficient method for separating and quantifying these compounds.[3]

Known Impurities

Several potential impurities can be present in diatrizoic acid, arising from the synthesis process or degradation. One of the key impurities specified in the United States Pharmacopeia (USP) is:

Diatrizoic Acid Related Compound A: 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid.[1][4]

Other potential process-related impurities and degradation products can also be monitored, such as incompletely iodinated species or hydrolysis products.[5][6][7]

Quantitative Data Summary



The following table summarizes the quantitative performance data of a validated UPLC method for the determination of diatrizoic acid and its related substances.[3]

Analyte	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)	Average Recovery (%)
Diatrizoic Acid	0.01	0.04	97.4 - 101.9
Impurity 1	0.009	0.027	97.4 - 101.9
Impurity 2	0.012	0.035	97.4 - 101.9
Impurity 3	0.011	0.034	97.4 - 101.9

Experimental Protocols UPLC Method for Impurity Profiling

This protocol describes a stability-indicating UPLC method for the separation and quantification of diatrizoic acid and its impurities.[3]

- a. Chromatographic Conditions:
- Column: Acquity UPLC CSH C18 (1.7 μm, 100 x 2.1 mm)
- Mobile Phase A: 0.05% Formic Acid in Milli-Q Water
- Mobile Phase B: Acetonitrile
- Gradient Elution: A gradient program should be optimized to ensure adequate separation of all impurities.
- Flow Rate: 0.5 mL/min
- Column Temperature: 40°C
- · Detection Wavelength: 238 nm
- Injection Volume: 0.5 μL



b. Preparation of Solutions:

- Buffer Preparation: Accurately add 0.5 mL of formic acid to 1000 mL of Milli-Q water and mix well.[3]
- Diluent: A suitable diluent should be used, for example, a mixture of the mobile phases.
- Standard Stock Solution (Diatrizoic Acid): Accurately weigh and dissolve approximately 20 mg of Diatrizoic Acid standard in a 100 mL volumetric flask with 60 mL of diluent. Sonicate for 5 minutes to dissolve, and then dilute to volume with the diluent to achieve a concentration of 200 ppm.[3]
- Sample Solution (Bulk Drug): Prepare a sample solution at a concentration of 0.2 mg/mL in the diluent.[3]
- Sample Solution (Finished Product): Accurately weigh a portion of the finished product
 equivalent to 20 mg of diatrizoic acid into a 100 mL volumetric flask. Add 60 mL of diluent
 and sonicate for 10 minutes with intermediate shaking to ensure complete dissolution. Dilute
 to volume with the diluent.[3]

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating power of the analytical method.[3][8][9][10]

a. General Sample Preparation for Stress Studies:

Prepare a sample solution of diatrizoic acid at a concentration of 0.2 mg/mL in the chosen diluent.[3]

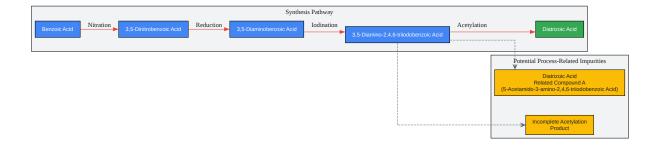
- b. Stress Conditions:
- Acid Hydrolysis: To the sample solution, add a suitable volume of 0.1 M to 1.0 M hydrochloric acid.[9] Heat as necessary to achieve degradation.
- Base Hydrolysis: To the sample solution, add a suitable volume of 0.1 M to 1.0 M sodium hydroxide.[9] Heat as necessary to achieve degradation.



- Oxidative Degradation: To the sample solution, add a suitable volume of 0.1% to 3.0% hydrogen peroxide.[9] Keep at room temperature for a specified duration.
- Thermal Degradation: Store the solid drug substance or a solution of the drug substance at an elevated temperature (e.g., 105°C) for a defined period.[3]
- Photolytic Degradation: Expose the drug substance or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

After exposure to the stress conditions, neutralize the acidic and basic samples before analysis by UPLC.

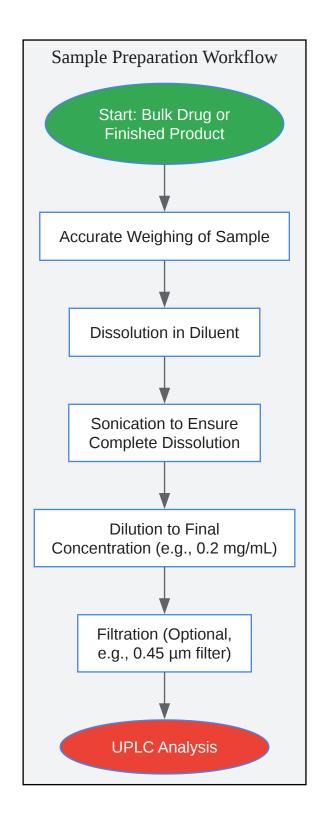
Visualizations



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Caption: Logical relationship of Diatrizoic Acid synthesis and potential impurities.





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Caption: Experimental workflow for sample preparation for UPLC analysis.



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